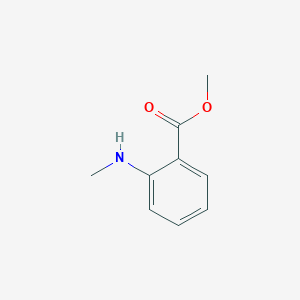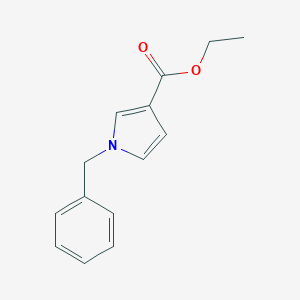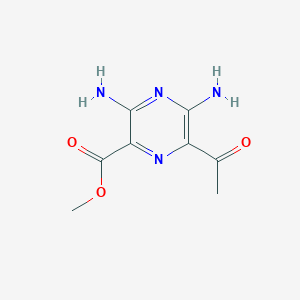
4-(Diméthylamino)cinnamaldéhyde
Vue d'ensemble
Description
4-Dimethylaminocinnamaldehyde (4-DMAC) is a colorless, water-soluble, crystalline compound that is widely used in the chemical and pharmaceutical industries. It is a derivative of cinnamaldehyde, a naturally-occurring compound found in the bark of the cinnamon tree. 4-DMAC has been used in many scientific research applications, and its mechanism of action and biochemical and physiological effects are the focus of
Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 4-(Diméthylamino)cinnamaldéhyde :
Dosage d’inhibition de la sérine protéase
Ce composé est utilisé dans des dosages pour inhiber les sérine protéases, des enzymes qui clivent les liaisons peptidiques dans les protéines, qui jouent un rôle crucial dans divers processus biologiques. Son efficacité dans ces dosages aide à l’étude de la cinétique enzymatique et au criblage des inhibiteurs .
Détection des flavan-3-ols et des polymères de proanthocyanidines
Il sert de réactif chromogène pour détecter les (épi)-flavan-3-ols et les polymères de proanthocyanidines dans les graines comme celles de Brassica napus. Ces composés sont importants en raison de leurs propriétés antioxydantes .
Détermination des composés phénoliques
Le this compound est utilisé pour déterminer les composés phénoliques dans les échantillons de feuilles. Les composés phénoliques sont d’importants métabolites végétaux présentant diverses activités biologiques .
Dosage de l’apotryptophanase et de la tryptophanase
Il est utilisé dans des dosages pour l’apotryptophanase et la tryptophanase, des enzymes impliquées dans le métabolisme du tryptophane, ce qui est essentiel pour comprendre les voies métaboliques et les cibles thérapeutiques potentielles .
Quantification des proanthocyanidines
Ce composé a été utilisé dans une méthode chromogène pour quantifier les proanthocyanidines dans la poudre de canneberge, qui sont appréciées pour leurs bienfaits pour la santé, notamment pour la santé des voies urinaires .
Études de validation interlaboratoires
Le this compound a fait partie d’études interlaboratoires visant à valider les dosages colorimétriques pour une quantification précise des proanthocyanidines (PAC) dans les produits à base de canneberge, assurant la cohérence et la fiabilité entre les différents milieux de recherche .
Mécanisme D'action
Target of Action
The primary targets of 4-(Dimethylamino)cinnamaldehyde, also known as DMAC or DMACA, are indoles and flavanols . It is used as a chromogenic reagent for these compounds .
Mode of Action
DMAC interacts with its targets by producing colored adducts with flavanols for subsequent High-Performance Liquid Chromatography (HPLC) . It is also used in the assay of apotryptophanase and tryptophanase .
Biochemical Pathways
The biochemical pathways affected by DMAC primarily involve the metabolism of indoles and flavanols. The compound has been used for the detection of (epi)-flavan-3-ols and proanthocyanidin polymers in Brassica napus seeds .
Result of Action
The molecular and cellular effects of DMAC’s action primarily involve the detection and quantification of indoles and flavanols. For example, it has been used in a chromogenic method for quantifying proanthocyanidines in cranberry powder .
Action Environment
The action, efficacy, and stability of DMAC can be influenced by environmental factors such as temperature and pH. For instance, it has been found that DMAC presents different geometries in nonpolar and polar solvents, changing from a polyene-like structure with a pyramidal dimethylamino group in gas phase or nonpolar solvents to a cyanine-like structure with a planar dimethylamino group in water due to the stabilizing effect of hydrogen bonds between DMAC and water .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
4-(Dimethylamino)cinnamaldehyde is used to determine the ability of an organism to split indole from the tryptophan molecule . It interacts with enzymes such as apotryptophanase and tryptophanase . The nature of these interactions involves the formation of colored adducts with flavanols for subsequent HPLC .
Cellular Effects
It has been used in a chromogenic method for quantifying proanthocyanidins in cranberry powder , suggesting that it may have some influence on cellular processes related to these compounds.
Molecular Mechanism
It is known to react with indole, a product of the enzyme tryptophanase, indicating potential binding interactions with this biomolecule .
Temporal Effects in Laboratory Settings
It has been used in assays involving the detection of indole, suggesting that it may have some stability in these settings .
Metabolic Pathways
Its use in assays for the detection of indole suggests that it may interact with enzymes involved in the metabolism of tryptophan .
Propriétés
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)11-7-5-10(6-8-11)4-3-9-13/h3-9H,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKJCCIJLIMGEP-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022237 | |
| Record name | 4-(Dimethylamino)cinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20432-35-3, 6203-18-5 | |
| Record name | trans-4-(Dimethylamino)cinnamaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Dimethylaminocinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006203185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Dimethylamino)cinnamaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020432353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Dimethylamino)cinnamaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62138 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenal, 3-[4-(dimethylamino)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Dimethylamino)cinnamaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-dimethylaminocinnamaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(DIMETHYLAMINO)CINNAMALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RSI7WZ9F0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: DMACA primarily reacts with flavan-3-ols, specifically proanthocyanidins (PAs) [, , , , , , ].
A: DMACA reacts with the nucleophilic A-ring of flavan-3-ols, forming colored condensation products [, , , ]. This reaction is acid-catalyzed, with sulfuric acid (H2SO4) often used in the reaction mixture [, ].
A: The DMACA-proanthocyanidin condensation product exhibits a characteristic absorbance maximum at 640 nm, enabling spectrophotometric quantification of PAs [, , , , , ].
ANone: The molecular formula of DMACA is C11H13NO, and its molecular weight is 175.23 g/mol.
A: While the research doesn't specify long-term stability, it recommends preparing fresh DMACA solutions daily for optimal assay performance [].
A: Yes, high water content in samples can lead to bleaching of the colored DMACA-proanthocyanidin complex, affecting quantification accuracy, particularly at high proanthocyanidin concentrations [].
A: DMACA itself doesn't act as a catalyst. It functions as a chromogenic reagent, reacting stoichiometrically with proanthocyanidins to form a detectable product [, , , , , ].
A: While DMACA reacts with various flavan-3-ols, it exhibits limited reactivity with other phenolic compounds like phenolic acids, flavones, flavonols, anthocyanidins, isoflavones, and stilbenes, enhancing its specificity for proanthocyanidin analysis [].
ANone: The provided research primarily focuses on the practical application of DMACA and lacks in-depth computational chemistry investigations.
ANone: The provided research primarily focuses on the practical application of DMACA and doesn't delve into detailed SAR studies.
ANone: The research primarily focuses on DMACA's use as an analytical reagent and doesn't explore its formulation for other applications.
ANone: The provided research predominantly emphasizes analytical methodology and doesn't encompass SHE regulations related to DMACA.
ANone: The provided research primarily focuses on the analytical application of DMACA and doesn't delve into its PK/PD properties.
A: DMACA is employed as a histochemical stain to visualize the localization of proanthocyanidins in plant tissues [, , , ]. This technique utilizes DMACA's ability to form colored complexes with proanthocyanidins, enabling their microscopic observation.
ANone: The concept of resistance is not applicable to DMACA as it primarily serves as an analytical reagent and not a therapeutic agent.
ANone: The research primarily focuses on the analytical applications of DMACA and doesn't extensively cover its toxicological profile.
ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.
ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.
A: The DMACA assay relies on the acid-catalyzed reaction of DMACA with proanthocyanidins, forming a colored product measurable using a spectrophotometer at 640 nm. This absorbance is directly proportional to the proanthocyanidin concentration in the sample [, , , , , ].
A: Yes, modifications exist regarding reaction conditions like acid type and concentration, temperature, and reaction time, influencing the assay's sensitivity and specificity for different proanthocyanidin structures [, ].
A: The DMACA assay's accuracy can be affected by variations in proanthocyanidin structure and degree of polymerization, requiring careful selection of appropriate standards for accurate quantification [, , , ].
ANone: The provided research primarily focuses on the analytical applications of DMACA and doesn't encompass its environmental impact.
ANone: The research primarily focuses on DMACA's application in analytical chemistry and doesn't delve into its dissolution and solubility properties.
A: Validation typically involves assessing linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and reproducibility), and specificity [, , ].
ANone: The provided research primarily focuses on the application of DMACA as an analytical reagent and doesn't extensively cover its quality control and assurance aspects in a manufacturing context.
ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.
ANone: This aspect is not relevant to DMACA's primary application as an analytical reagent.
ANone: The provided research primarily focuses on the analytical application of DMACA and doesn't delve into its potential interactions with drug-metabolizing enzymes.
ANone: The provided research primarily focuses on the analytical applications of DMACA and doesn't encompass its biocompatibility and biodegradability.
A: Yes, other methods include the vanillin assay, butanol-HCl assay, protein precipitation assays, phloroglucinolysis, and gel permeation chromatography [, , , ]. Each method possesses varying sensitivity, specificity, and complexity.
ANone: The provided research primarily focuses on the analytical applications of DMACA and doesn't cover its recycling and waste management aspects.
A: The research highlights the use of common laboratory equipment like spectrophotometers and 96-well plate readers for efficient proanthocyanidin analysis using DMACA [, , ].
ANone: The provided research lacks a historical overview of DMACA's application in proanthocyanidin research.
A: DMACA finds applications in diverse fields, including analytical chemistry for proanthocyanidin quantification, food science for quality control of products like chocolate and cranberries [, , ], plant science for visualizing proanthocyanidin localization [, , , ], and even in material science as a component in the development of optical sensors [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






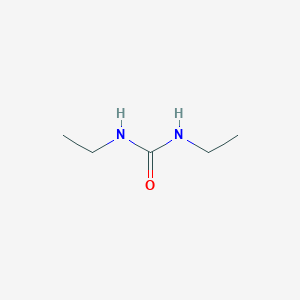

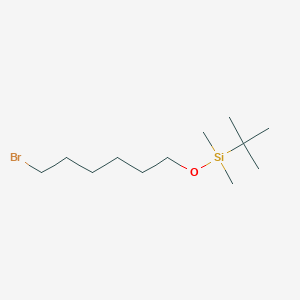
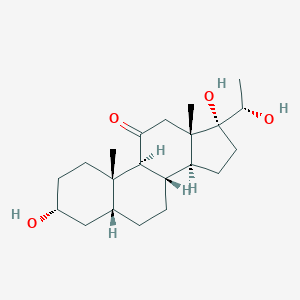

![3-Methylisothiazolo[4,3-d]isoxazol-4-amine](/img/structure/B146673.png)
